

Application Note: In Vitro Cytokine Release Assay Using BMS-332 with Human PBMCs

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Compound of Interest

Compound Name: BMS-332
Cat. No.: B12381880

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Introduction

BMS-332 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGK α) and zeta (DGK ζ), with IC₅₀ values of 5 nM and 1 nM, respectively.[1][2] Diacylglycerol kinases are critical negative regulators of T cell receptor (TCR) signaling. By converting diacylglycerol (DAG) to phosphatidic acid, they attenuate DAG-mediated signaling pathways that are essential for T cell activation, cytokine production, and proliferation.[3] Inhibition of DGK α and DGK ζ by **BMS-332** has been shown to enhance antigen-specific T cell responses and promote T cell-mediated antitumor immunity.[1][4] This application note provides a detailed protocol for performing a cytokine release assay using **BMS-332** with human peripheral blood mononuclear cells (PBMCs) to assess its immunomodulatory effects.

This assay is a valuable tool for researchers, scientists, and drug development professionals investigating the potential of DGK inhibition as a therapeutic strategy in immuno-oncology and other immune-related disorders. The protocol outlines the necessary steps for PBMC isolation, cell culture, treatment with **BMS-332**, and subsequent measurement of key cytokines.

Principle of the Assay

This in vitro assay measures the release of cytokines from human PBMCs following stimulation in the presence of **BMS-332**. PBMCs, which comprise a mixed population of lymphocytes (T cells, B cells, NK cells) and monocytes, are a relevant model for assessing the immunomodulatory activity of therapeutic compounds.[5] In this protocol, PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T cell activation through the TCR complex. The effect of **BMS-332** on the production of key pro-inflammatory and immunomodulatory cytokines, such as IFN- γ and IL-2, is then quantified using a multiplex immunoassay.

Data Presentation

The following tables summarize representative quantitative data from a cytokine release assay performed with human PBMCs from three healthy donors. Cells were stimulated with anti-CD3/anti-CD28 antibodies in the presence of varying concentrations of **BMS-332** for 48 hours. Cytokine concentrations in the culture supernatant were measured using a multiplex bead-based immunoassay.

Table 1: Effect of **BMS-332** on IFN- γ Secretion (pg/mL) in Activated Human PBMCs

Donor ID	Unstimulated Control	Stimulated			
		Control (anti-CD3/CD28)	BMS-332 (1 nM)	BMS-332 (10 nM)	BMS-332 (100 nM)
Donor 1	< 10	1520	2150	2890	3540
Donor 2	< 10	1850	2580	3450	4210
Donor 3	< 10	1380	1990	2670	3280
Mean	< 10	1583	2240	3003	3677
Std. Dev.	N/A	240	301	404	478

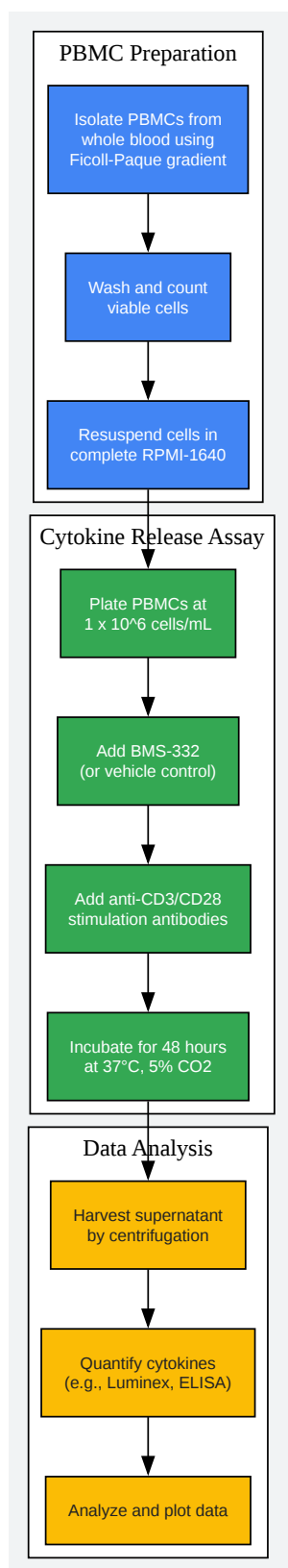
Table 2: Effect of **BMS-332** on IL-2 Secretion (pg/mL) in Activated Human PBMCs

Donor ID	Unstimulated Control	Stimulated			
		Control (anti-CD3/CD28)	BMS-332 (1 nM)	BMS-332 (10 nM)	BMS-332 (100 nM)
Donor 1	< 5	850	1180	1540	1980
Donor 2	< 5	980	1350	1780	2250
Donor 3	< 5	790	1090	1450	1860
Mean	< 5	873	1207	1590	2030
Std. Dev.	N/A	96	132	170	201

Table 3: Cell Viability (%) as Determined by Trypan Blue Exclusion

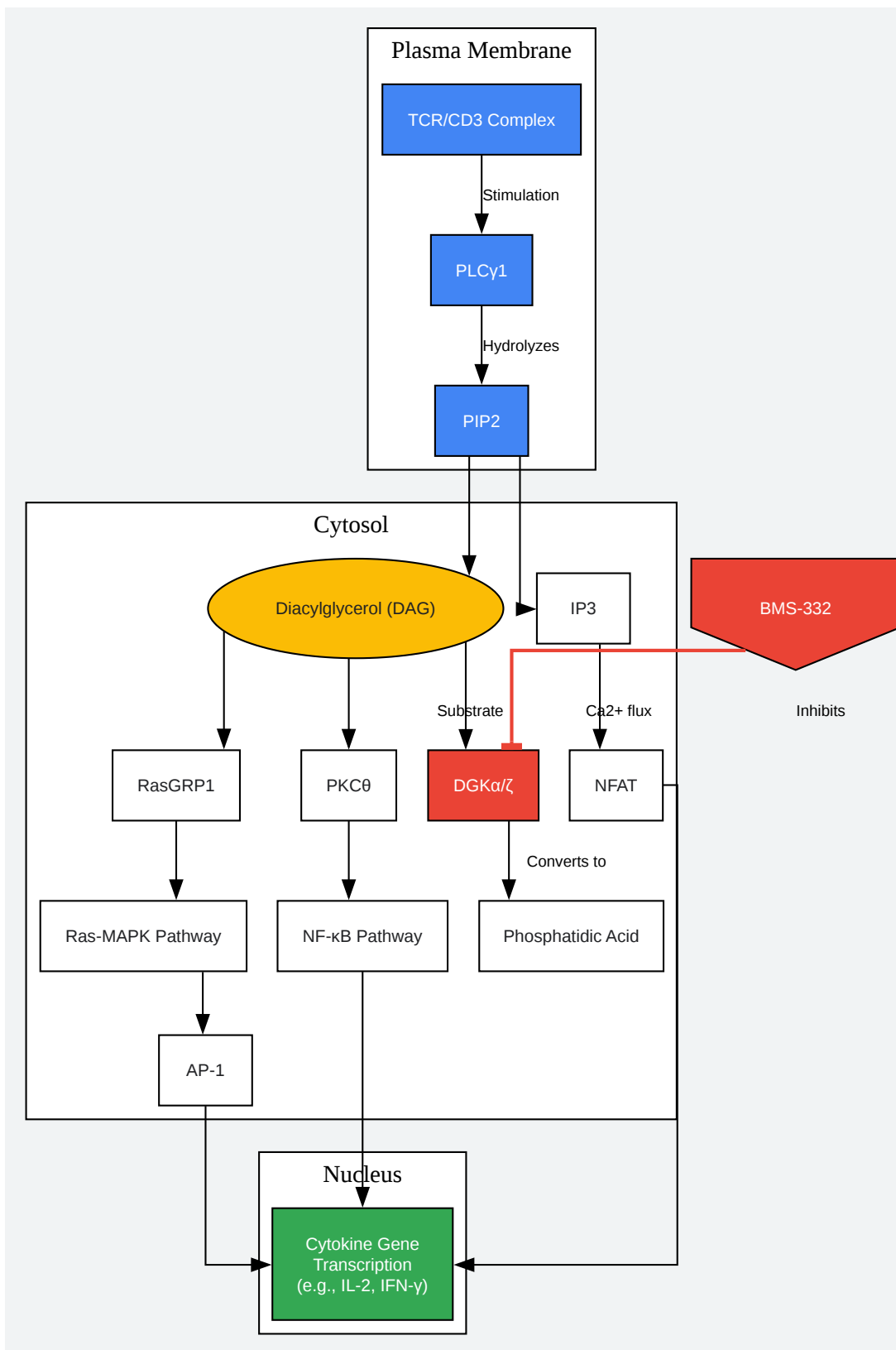
Donor ID	Unstimulated Control	Stimulated			
		Control (anti-CD3/CD28)	BMS-332 (1 nM)	BMS-332 (10 nM)	BMS-332 (100 nM)
Donor 1	98	95	96	94	93
Donor 2	97	96	95	95	92
Donor 3	98	94	95	93	91
Mean	97.7	95.0	95.3	94.0	92.0
Std. Dev.	0.6	1.0	0.6	1.0	1.0

Mandatory Visualizations



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Caption: Experimental workflow for the cytokine release assay with **BMS-332** and human PBMCs.



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